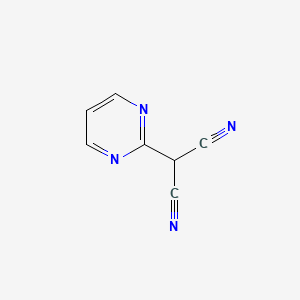
2-(pyriMidin-2-yl)Malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyriMidin-2-yl)Malononitrile is a compound with the molecular formula C7H4N4 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of 2-(pyriMidin-2-yl)Malononitrile involves a series of reactions. A study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives using a chalcone-bearing thiophene nucleus . The target compounds were synthesized by reaction of the compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Molecular Structure Analysis
The molecular structure of 2-(pyriMidin-2-yl)Malononitrile can be analyzed using computational tools within the density functional theory framework (DFT) . Reactivity indices and electrostatic surface potential maps (ESP maps) can be used to establish trends that enable making predictions about the chemical characteristics of the molecule .Chemical Reactions Analysis
The chemical reactions involving 2-(pyriMidin-2-yl)Malononitrile can be complex. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(pyriMidin-2-yl)Malononitrile can be determined using various methods. For instance, its molecular weight is 144.13 g/mol . More detailed properties can be obtained through experimental studies and validated by theoretical parameters related to the molecular reactivities .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
Scientific Field
Medicinal Chemistry
Application Summary
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to evaluate their biological activities against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Results
Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Anti-Inflammatory Activity
Scientific Field
Pharmacology
Application Summary
Pyrimidines, including 2-(pyriMidin-2-yl)Malononitrile, display a range of pharmacological effects including anti-inflammatory activity .
Methods of Application
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of Thiazolo
Scientific Field
Organic Chemistry
Application Summary
2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives are synthesized .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the source .
Results
The outcomes of this application are not provided in the source .
Collagen Prolyl 4-Hydroxylase Inhibition
Scientific Field
Biochemistry
Application Summary
2-(pyriMidin-2-yl)Malononitrile derivatives have been found to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis .
Methods of Application
The inhibition of collagen prolyl 4-hydroxylase was evaluated using a hydroxyproline assay .
Results
Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Synthesis of Pyrazoline Derivatives
Application Summary
2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of pyrazoline derivatives .
Methods of Application
The target compounds were synthesized by reaction of a chalcone-bearing thiophene nucleus with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .
Results
The physical and spectroscopic properties of the synthesized compounds were validated by theoretical parameters related to the molecular reactivities .
Synthesis of Imidazo[1,2-a]pyrimidine-Based Pyran Analogs
Application Summary
2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of imidazo[1,2-a]pyrimidine-based pyran analogs .
Methods of Application
The target compounds were synthesized by reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .
Results
This method provided mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .
Synthesis of Pyrimidine, Pyrazole, and Pyridine Derivatives
Application Summary
2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of pyrimidine, pyrazole, and pyridine derivatives .
Results
Synthesis of o-Aminopyrimidine Aldehydes and Ketones
Application Summary
2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .
Zukünftige Richtungen
The future directions for the research on 2-(pyriMidin-2-yl)Malononitrile could involve the development of novel heterocyclic compound libraries with potential biological activities . Furthermore, the synthesis protocol could be developed on a larger scale, indicating the reaction’s potential industrial application .
Eigenschaften
IUPAC Name |
2-pyrimidin-2-ylpropanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBXVFFEGGNWJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyriMidin-2-yl)Malononitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)
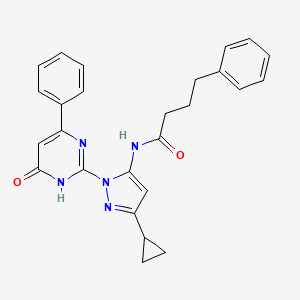
![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)
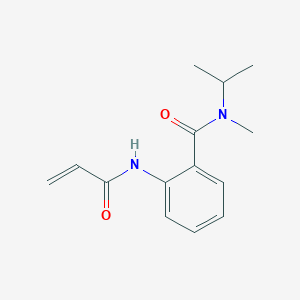
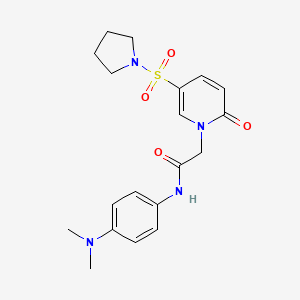
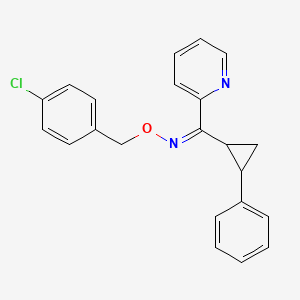
![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)
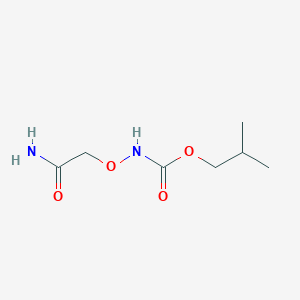
![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)
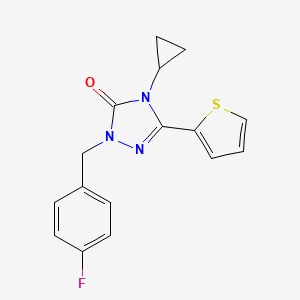
![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)
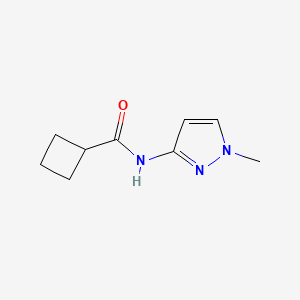
![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)